1',3',5'-trimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1'H,2H-3,4'-bipyrazole-5-carboxamide
Description
1’,3’,5’-Trimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1’H,2H-3,4’-bipyrazole-5-carboxamide is a synthetic organic compound characterized by its unique bipyrazole structure
Properties
Molecular Formula |
C16H23N5O2 |
|---|---|
Molecular Weight |
317.39 g/mol |
IUPAC Name |
N-(oxan-4-ylmethyl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H23N5O2/c1-10-15(11(2)21(3)20-10)13-8-14(19-18-13)16(22)17-9-12-4-6-23-7-5-12/h8,12H,4-7,9H2,1-3H3,(H,17,22)(H,18,19) |
InChI Key |
CTLMTIJQLUSHMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCC3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,3’,5’-trimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multiple steps:
Formation of the Bipyrazole Core: The bipyrazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Tetrahydro-2H-pyran-4-ylmethyl Group: This step involves the alkylation of the bipyrazole core with a tetrahydro-2H-pyran-4-ylmethyl halide in the presence of a strong base such as sodium hydride or potassium carbonate.
Carboxamide Formation: The final step is the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1’,3’,5’-Trimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole rings or the tetrahydro-2H-pyran-4-ylmethyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in drug development, particularly as a potential therapeutic agent in treating various diseases.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of bipyrazole compounds exhibit anti-inflammatory properties. For instance, molecular docking studies suggest that these compounds can inhibit enzymes such as 5-lipoxygenase (5-LOX), which is involved in inflammatory responses. This positions them as candidates for further optimization in anti-inflammatory drug design .
Antimicrobial Properties
Bipyrazole derivatives have also been evaluated for their antimicrobial activity. Research indicates that modifications in the bipyrazole structure can enhance activity against specific bacterial strains, making them potential candidates for antibiotic development. This is particularly relevant in the context of rising antibiotic resistance .
Anticancer Potential
The structural characteristics of bipyrazoles allow for interactions with various biological targets involved in cancer progression. Preliminary studies have suggested that certain derivatives may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .
Agricultural Applications
The compound's unique properties extend to agricultural uses, particularly in the development of agrochemicals.
Pesticide Development
Research indicates that bipyrazole derivatives can serve as effective pesticides due to their ability to disrupt metabolic processes in pests. The incorporation of tetrahydro-pyran moieties enhances their bioactivity and selectivity towards target organisms while minimizing toxicity to non-target species .
Plant Growth Regulators
Some studies suggest that compounds similar to 1',3',5'-trimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1'H,2H-3,4'-bipyrazole-5-carboxamide may function as plant growth regulators, promoting growth and yield in various crops. These compounds can modulate hormonal pathways within plants, leading to enhanced growth responses under specific environmental conditions .
Material Science Applications
The versatility of this compound also finds applications in material science.
Polymer Synthesis
The incorporation of bipyrazole units into polymer matrices has been explored for creating novel materials with enhanced mechanical properties and thermal stability. These polymers can be utilized in various applications ranging from coatings to structural materials .
Photonic Devices
Research into the optical properties of bipyrazole derivatives indicates potential applications in photonic devices. Their ability to absorb and emit light at specific wavelengths makes them suitable for use in sensors and light-emitting diodes (LEDs) .
Case Studies
Mechanism of Action
The mechanism of action of 1’,3’,5’-trimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1’H,2H-3,4’-bipyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, altering their conformation and function, and thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
1’,3’,5’-Trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide: Lacks the tetrahydro-2H-pyran-4-ylmethyl group.
N-(Tetrahydro-2H-pyran-4-ylmethyl)-1’H,2H-3,4’-bipyrazole-5-carboxamide: Lacks the trimethyl substitution on the bipyrazole core.
Uniqueness
1’,3’,5’-Trimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1’H,2H-3,4’-bipyrazole-5-carboxamide is unique due to the combination of its trimethyl-substituted bipyrazole core and the tetrahydro-2H-pyran-4-ylmethyl group. This unique structure imparts specific chemical and biological properties that are not present in similar compounds, making it a valuable molecule for various applications.
Biological Activity
1',3',5'-trimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1'H,2H-3,4'-bipyrazole-5-carboxamide (CAS Number: 1491132-27-4) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 317.39 g/mol. The structure features a bipyrazole core which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃N₅O₂ |
| Molecular Weight | 317.39 g/mol |
| CAS Number | 1491132-27-4 |
Mechanisms of Biological Activity
Research indicates that compounds with a bipyrazole structure often exhibit antitumor , anti-inflammatory , and antimicrobial activities. The specific mechanisms through which 1',3',5'-trimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1'H,2H-3,4'-bipyrazole-5-carboxamide exerts its effects are still under investigation but may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
- Modulation of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways.
- Interaction with Cellular Pathways : Potential interactions with signaling pathways that regulate apoptosis and cell proliferation.
Antitumor Activity
A study highlighted the effectiveness of bipyrazole derivatives in inhibiting the growth of cancer cell lines such as HeLa and HCT116. The compound demonstrated significant antiproliferative effects with IC50 values comparable to established chemotherapeutics .
Anti-inflammatory Effects
Another investigation into the anti-inflammatory properties revealed that the compound could reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
Antimicrobial Properties
Preliminary studies have indicated that derivatives similar to this compound exhibit antimicrobial activity against various bacterial strains, although further research is required to establish specific efficacy and mechanisms .
Comparative Analysis
The following table summarizes key findings from various studies on similar bipyrazole compounds:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Bipyrazole Derivative A | 0.36 (CDK2) | Antitumor |
| Bipyrazole Derivative B | 0.041 (PDE) | Anti-inflammatory |
| Bipyrazole Derivative C | 17 (Antimicrobial) | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
